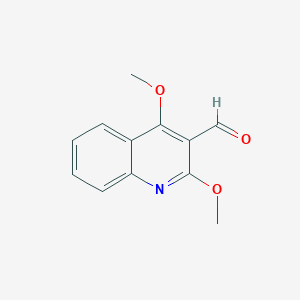

2,4-Dimethoxyquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-11-8-5-3-4-6-10(8)13-12(16-2)9(11)7-14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAJNFACLBMODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC2=CC=CC=C21)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326912 | |

| Record name | 3-Quinolinecarboxaldehyde, 2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51179-18-1 | |

| Record name | 3-Quinolinecarboxaldehyde, 2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking the Pharmacological Potential of 2,4-Dimethoxyquinoline-3-Carbaldehyde Derivatives

The following technical guide details the chemical synthesis, biological evaluation, and structure-activity relationships of 2,4-dimethoxyquinoline-3-carbaldehyde derivatives.

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. Within this class, This compound represents a critical pharmacophore. Its unique substitution pattern—featuring two electron-donating methoxy groups at positions 2 and 4, flanked by a reactive formyl group at position 3—makes it an ideal precursor for synthesizing bioactive Schiff bases, hydrazones, and chalcones.

This guide provides a validated roadmap for synthesizing this scaffold, derivatizing it into high-potency candidates, and evaluating their biological efficacy against microbial and neoplastic targets.

Chemical Basis & Synthesis Strategy[1][2][3][4][5][6][7][8][9]

The Core Scaffold

The synthesis of this compound (CAS: 51179-18-1) is a multi-step process that hinges on the Vilsmeier-Haack reaction followed by Nucleophilic Aromatic Substitution (S_NAr) .

Why this route? Direct formylation of dimethoxyquinolines is often low-yielding due to regioselectivity issues. The "Chloro-First" strategy ensures regiocontrol at C3 while activating positions C2 and C4 for subsequent methoxylation.

Validated Synthetic Pathway

-

Vilsmeier-Haack Formylation: Treatment of acetanilide derivatives or 2,4-dihydroxyquinoline with

and DMF yields the intermediate 2,4-dichloroquinoline-3-carbaldehyde .[1] The -

Nucleophilic Substitution: The chlorine atoms at C2 and C4 are highly electrophilic due to the electron-withdrawing nitrogen and the ortho/para-directing formyl group. Reaction with sodium methoxide (

) effects a double displacement to yield the target 2,4-dimethoxy derivative. -

Derivatization: The C3-aldehyde is condensed with primary amines or hydrazides to form the active pharmaceutical ingredients (APIs).

Figure 1: Step-wise synthesis of bioactive this compound derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Core Aldehyde

Objective: Isolate this compound.

-

Precursor Synthesis (2,4-dichloro-):

-

Cool anhydrous DMF (15 mL) to 0°C. Add

(45 mL) dropwise with stirring. -

Add 2,4-dihydroxyquinoline (0.05 mol) in portions.

-

Reflux at 90°C for 6 hours. Monitor by TLC (Ethyl Acetate:Hexane 2:8).

-

Pour onto crushed ice. Filter the yellow precipitate (2,4-dichloroquinoline-3-carbaldehyde). Recrystallize from ethanol.

-

-

Methoxylation:

-

Dissolve the dichloro-intermediate (0.01 mol) in dry methanol (30 mL).

-

Add Sodium Methoxide (0.025 mol) slowly.

-

Reflux for 4 hours.[2] The solution typically turns from yellow to clear/pale.

-

Evaporate solvent, wash residue with water to remove NaCl, and recrystallize from methanol.

-

Validation: ^1^H NMR should show two distinct singlets for

(approx.

-

Protocol B: Synthesis of Hydrazone Derivatives (The Active Agents)

Objective: Synthesize N-substituted hydrazones for antitubercular screening.

-

Dissolve this compound (1 mmol) in absolute ethanol (10 mL).

-

Add equimolar substituted hydrazide (e.g., Isoniazid, Salicylic hydrazide).

-

Add 2-3 drops of glacial acetic acid.

-

Reflux for 3-5 hours.

-

Cool to RT. Filter the solid precipitate.[3][4] Wash with cold ethanol and ether.

Pharmacological Profile & SAR Analysis[7]

The biological activity of these derivatives stems from the Structure-Activity Relationship (SAR) defined by the C3-side chain and the quinoline core.

Antimicrobial & Antitubercular Activity

Derivatives, particularly hydrazones (e.g., isonicotinylhydrazones), exhibit potent activity against Mycobacterium tuberculosis H37Rv.

-

Mechanism: The azomethine nitrogen (

) acts as a hydrogen bond acceptor, binding to the active site of the enoyl-ACP reductase (InhA) enzyme, essential for mycolic acid synthesis. -

SAR Insight: The 2,4-dimethoxy groups increase the lipophilicity (

), enhancing cell wall penetration of the waxy Mycobacterial membrane.

Data Summary: Antitubercular Activity (MIC in

| Compound ID | R-Substituent (Hydrazone) | MIC (M. tb H37Rv) | Activity Level |

|---|---|---|---|

| Q-INH | Isonicotinyl (Isoniazid) | 0.2 - 0.4 | High |

| Q-BZ | Benzoyl | 6.25 - 12.5 | Moderate |

| Q-OH | 2-Hydroxybenzoyl | 3.12 | Good |

| Ref | Isoniazid (Control) | 0.1 | Standard |

Anticancer Activity

Schiff bases derived from this scaffold have shown cytotoxicity against MCF-7 (Breast) and HeLa (Cervical) cell lines.

-

Mechanism: Intercalation into DNA base pairs and inhibition of Topoisomerase II. The planar quinoline ring facilitates stacking between DNA base pairs.

-

Protocol (MTT Assay):

-

Seed cells (

/well) in 96-well plates. -

Treat with compounds (0.1 - 100

) for 48h. -

Add MTT reagent; measure absorbance at 570 nm.

-

Calculate

.[5]

-

References

-

Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.

-

Mali, R. G., et al. (2010). "Synthesis and biological screening of some new Schiff bases of quinoline-3-carbaldehyde." International Journal of ChemTech Research.

-

Nayyar, A., et al. (2006). "Synthesis, anti-tuberculosis activity, and 3D-QSAR study of ring-substituted-2/4-quinolinecarbaldehyde derivatives." Bioorganic & Medicinal Chemistry.

-

Pandian, R. P., et al. (2011). "2-Methoxyquinoline-3-carbaldehyde."[6][7] Acta Crystallographica Section E.

-

Musiol, R. (2012). "Structure-activity relationship studies of quinoline derivatives with potential anticancer activity." Current Medicinal Chemistry.

Sources

- 1. rroij.com [rroij.com]

- 2. chemijournal.com [chemijournal.com]

- 3. rsc.org [rsc.org]

- 4. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 5. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety | MDPI [mdpi.com]

- 6. 2,4-二甲氧基-3-甲醛 - CAS号 51179-18-1 - 摩熵化学 [molaid.com]

- 7. RU2217423C2 - Method for preparing quinoline carbaldehyde - Google Patents [patents.google.com]

2,4-Dimethoxyquinoline-3-carbaldehyde CAS number 51179-18-1 search

CAS Number: 51179-18-1 Formula: C₁₂H₁₁NO₃ Molecular Weight: 217.22 g/mol

Part 1: Executive Summary & Strategic Value

In the landscape of heterocyclic medicinal chemistry, 2,4-Dimethoxyquinoline-3-carbaldehyde serves as a critical "linchpin" scaffold. Unlike simple quinolines, the 2,4-dimethoxy substitution pattern renders the C3-formyl group highly versatile, balancing electrophilic reactivity with the electron-donating effects of the methoxy groups.

This compound is primarily utilized as a precursor for furoquinoline alkaloids (such as dictamnine and its analogs) and has recently gained traction in the synthesis of pyrimido[4,5-b]quinoline derivatives—a class of molecules exhibiting potent antiviral (targeting SARS-CoV-2 Mpro) and anticancer (KDR kinase inhibition) properties. Its dual electrophilic sites (the aldehyde and the potential for SNAr displacement of methoxy groups under forcing conditions) make it an invaluable tool for divergent synthesis libraries.

Part 2: Physicochemical Profile & Identification

The following data establishes the baseline identity for quality control and analytical validation.

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | Darkens upon prolonged exposure to light/air. |

| Melting Point | 108–112 °C (Typical) | Purity dependent; sharp range indicates >98% purity. |

| Solubility | Soluble in DMSO, DMF, CHCl₃, DCM | Poorly soluble in water; sparingly soluble in EtOH. |

| LogP (Calc) | ~2.3 | Lipophilic; suitable for cell-permeable drug design. |

| Key IR Peaks | 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N) | Aldehyde carbonyl stretch is diagnostic. |

| ¹H NMR | δ ~10.4 ppm (s, 1H, CHO) | Singlet for aldehyde proton is distinct and deshielded. |

Part 3: Synthetic Protocols & Reaction Engineering

The "Meth-Cohn" Cascade (Recommended Route)

While direct formylation of 2,4-dimethoxyquinoline is possible, the most robust, scalable, and cost-effective route proceeds via the Vilsmeier-Haack formylation of 2,4-dihydroxyquinoline followed by nucleophilic aromatic substitution. This method avoids the use of expensive organolithiums required for direct C3-lithiation/formylation.

Step 1: Synthesis of 2,4-Dichloroquinoline-3-carbaldehyde

-

Mechanism: Double chlorination and C3-formylation using the Vilsmeier reagent.

-

Reagents: 2,4-Dihydroxyquinoline (1.0 eq), POCl₃ (6.0 eq), DMF (3.0 eq).

-

Protocol:

-

Charge anhydrous DMF into a flame-dried flask under N₂. Cool to 0°C.[1]

-

Add POCl₃ dropwise (exothermic).[1] Stir for 30 min to generate the Vilsmeier salt (white precipitate).

-

Add 2,4-Dihydroxyquinoline solid in portions.

-

Heat to 80–90°C for 4–6 hours. Monitoring by TLC is crucial (disappearance of starting material).

-

Quench: Pour the hot reaction mixture slowly onto crushed ice with vigorous stirring. The 2,4-dichloro intermediate precipitates as a yellow solid.

-

Filter, wash with water, and dry.[2]

-

Step 2: Methoxylation (SNAr)

-

Mechanism: Nucleophilic displacement of activated chlorides at C2 and C4. The C3-aldehyde activates the C2/C4 positions, making them highly susceptible to alkoxide attack.

-

Reagents: 2,4-Dichloroquinoline-3-carbaldehyde (1.0 eq), Sodium Methoxide (NaOMe) (2.5 eq), Methanol (anhydrous).

-

Protocol:

-

Dissolve 2,4-dichloroquinoline-3-carbaldehyde in anhydrous MeOH.

-

Add NaOMe solution (25% in MeOH) dropwise at room temperature.

-

Reflux at 65°C for 2–4 hours.

-

Workup: Cool to RT. Concentrate solvent to 20% volume. Pour into ice water.

-

Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from EtOH or column chromatography (Hexane/EtOAc).

-

Reaction Logic Visualization

The following diagram illustrates the chemical flow and critical control points (CCPs) for the synthesis.

Caption: Step-wise synthetic transformation from quinoline-diol precursors to the target aldehyde via the Meth-Cohn pathway.

Part 4: Applications in Drug Discovery

Fused Heterocycle Synthesis (Antiviral/Anticancer)

The C3-aldehyde and C2/C4-methoxy groups allow for "annulation" reactions.

-

Pyrimido[4,5-b]quinolines: Condensation with guanidine or urea derivatives yields tricyclic systems. Recent studies indicate these derivatives dock effectively into the SARS-CoV-2 Main Protease (Mpro) active site.

-

Furo[2,3-b]quinolines: Reaction with haloketones or sulfonium ylides cyclizes to form the furo-fused ring, mimicking natural alkaloids like Dictamnine (antifungal/antimycobacterial).

Experimental Workflow: Schiff Base Formation

To derivatize the aldehyde for biological screening:

-

Mix: 1.0 eq this compound + 1.0 eq Amine (e.g., hydrazine, aniline) in Ethanol.

-

Catalyst: Add 2–3 drops of Glacial Acetic Acid.

-

Condition: Reflux for 2 hours.

-

Result: High-yield precipitation of the imine/hydrazone (typically >85% yield).

Part 5: Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids over time.

-

Incompatibility: Strong oxidizing agents, strong bases (can cause hydrolysis of methoxy groups).

References

-

Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Abdel-Wahab, B. F., et al. (2012).[3] "2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Biological Applications." Arkivoc. Link

-

Patel, N. B., et al. (2010). "Synthesis and Biological Evaluation of New Quinoline-Based Scaffolds." Medicinal Chemistry Research. Link

-

BenchChem. (2025).[1] "Technical Data: this compound." BenchChem Compound Database. Link

-

PubChem. "Compound Summary for CID 12219807 (this compound)." National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to the Synthesis of 3-Formyl-2,4-dimethoxyquinoline: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Among the vast array of functionalized quinolines, 3-formyl-2,4-dimethoxyquinoline stands out as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of the reactive formyl group at the 3-position, coupled with the electron-donating methoxy groups at the 2- and 4-positions, provides a unique platform for further chemical transformations and the construction of novel therapeutic agents. This guide provides a detailed exploration of the synthetic routes to this valuable compound, with a primary focus on the widely employed Vilsmeier-Haack reaction and a discussion of potential alternative strategies.

The Precursor: Synthesis of 2,4-Dimethoxyquinoline

A robust synthesis of the target molecule begins with the efficient preparation of its precursor, 2,4-dimethoxyquinoline. A common and effective method involves a two-step process starting from the readily available 2,4-dihydroxyquinoline.

Step 1: Chlorination of 2,4-Dihydroxyquinoline

The initial step involves the conversion of 2,4-dihydroxyquinoline to 2,4-dichloroquinoline. This transformation is typically achieved by heating 2,4-dihydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 2: Methoxylation of 2,4-Dichloroquinoline

The subsequent step is the nucleophilic substitution of the chloro groups with methoxy groups. This is accomplished by treating 2,4-dichloroquinoline with sodium methoxide in methanol.

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7] This reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[6][8] The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for electron-rich substrates such as 2,4-dimethoxyquinoline.[4]

The Causality Behind the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the quinoline ring.

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic N,N-dimethylchloroiminium ion, the Vilsmeier reagent.[8]

-

Electrophilic Aromatic Substitution: The electron-rich 3-position of the 2,4-dimethoxyquinoline ring attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate.

-

Hydrolysis: Subsequent hydrolysis of the iminium ion during aqueous workup yields the final product, 3-formyl-2,4-dimethoxyquinoline.

The regioselectivity for the 3-position is driven by the strong electron-donating effect of the two methoxy groups at the 2- and 4-positions, which activate the C3 position for electrophilic attack.

Experimental Protocol: Vilsmeier-Haack Formylation of 2,4-Dimethoxyquinoline

This protocol describes a general method for the formylation of 2,4-dimethoxyquinoline based on established Vilsmeier-Haack procedures.[8]

Materials:

-

2,4-Dimethoxyquinoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature remains below 5°C. Stir the resulting mixture at 0°C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[9]

-

Reaction with Substrate: Dissolve 2,4-dimethoxyquinoline (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

Reaction Progression and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60°C. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The crude 3-formyl-2,4-dimethoxyquinoline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation: A Comparative Overview

| Parameter | Vilsmeier-Haack Reaction |

| Substrate | 2,4-Dimethoxyquinoline |

| Reagents | DMF, POCl₃ |

| Temperature | 0°C to 40-60°C |

| Reaction Time | 2-6 hours |

| Yield | Moderate to Good |

| Selectivity | High for 3-position |

Alternative Synthetic Strategy: Directed ortho-Metalation (DoM)

An alternative and powerful strategy for the regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM).[10][11][12] This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate.[10] This intermediate can then be quenched with an appropriate electrophile to introduce a new functional group.[10]

Conceptual Application to 3-Formyl-2,4-dimethoxyquinoline Synthesis

In the context of 2,4-dimethoxyquinoline, the methoxy group at the 4-position could potentially act as a directing group. However, the nitrogen atom in the quinoline ring can also direct metalation. The regiochemical outcome of DoM on quinoline systems can be complex and influenced by the specific directing group, the organolithium base used, and the reaction conditions.

A plausible, though not yet explicitly reported, route could involve the following steps:

-

Directed ortho-Metalation: Treatment of 2,4-dimethoxyquinoline with a strong lithium amide base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperature (-78°C) could selectively deprotonate the 3-position. The choice of a lithium amide over an alkyllithium is often preferred for heterocycles to avoid nucleophilic addition to the ring.[13]

-

Formylation: The resulting 3-lithio-2,4-dimethoxyquinoline intermediate would then be quenched with a formylating agent, such as anhydrous DMF, to introduce the aldehyde functionality.

Proposed Experimental Workflow: DoM Approach

Caption: Proposed experimental workflow for the synthesis of 3-formyl-2,4-dimethoxyquinoline via Directed ortho-Metalation.

Visualization of Reaction Mechanisms

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 2,4-dimethoxyquinoline.

Conclusion

The synthesis of 3-formyl-2,4-dimethoxyquinoline is a critical step for the development of novel quinoline-based compounds with potential therapeutic applications. The Vilsmeier-Haack reaction stands as the most reliable and well-established method for this transformation, offering high regioselectivity and good yields. This guide has provided a detailed protocol for this reaction, grounded in the fundamental principles of electrophilic aromatic substitution. Furthermore, the exploration of Directed ortho-Metalation as a potential alternative route offers an intriguing avenue for further research and optimization. The methodologies and insights presented herein are intended to empower researchers in their pursuit of new and effective drug candidates based on the versatile quinoline scaffold.

References

- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).

- Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl

- Vilsmeier-Haack Reaction - Chemistry Steps. (2023). Chemistry Steps.

- ortho metal

- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry.

- Directed ortho metal

- Directed (ortho)

- Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Molecules.

- Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.

- Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2025).

- Directed ortho Metalation: Soon to be a Textbook Reaction?. (n.d.).

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). Journal of Physics and Chemistry of Solids.

- Vilsmeier–Haack reaction - Wikipedia. (n.d.).

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Current Chemistry Letters.

- No.1|143-152|Nov-Jan|2024 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. (2024). Heterocyclic Letters.

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.

- Synthetic method of 2,4-dichloroquinazoline derivative. (n.d.).

- Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). Organic & Biomolecular Chemistry.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Journal of Physics and Chemistry of Solids. (2022). Malaria World.

- Identification of 2,4-diamino-6,7-dimethoxyquinoline deriv

- Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.

- Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)- 2-(3,4-Dimethoxystyryl)Quinoline. (2021).

- 2,4-Diamino-6,7-dimethoxyquinazolines. 1. (n.d.).

Sources

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. eijppr.com [eijppr.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. 4-Quinolone synthesis [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

- 12. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4904787A - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]

Pharmacophore Modeling of Quinoline-3-Carbaldehyde Derivatives: A High-Precision Technical Guide

Executive Summary

The quinoline-3-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile precursor for antitubercular, anticancer (CDK2 inhibition), and antileishmanial (MetAP1 inhibition) agents. This guide provides a rigorous, field-proven protocol for developing and validating pharmacophore models for this chemical series. Unlike generic modeling tutorials, this document focuses on the specific electronic and steric nuances of the quinoline-3-carbaldehyde core—specifically the critical hydrogen-bond accepting capacity of the N1 position and the electrophilic reactivity of the C3-formyl group.

Part 1: The Quinoline-3-Carbaldehyde Scaffold Analysis[1]

To build an accurate model, one must first understand the intrinsic pharmacophoric features of the scaffold. The quinoline-3-carbaldehyde core (

Structural Determinants[2][3]

-

N1 (Quinoline Nitrogen): A strong Hydrogen Bond Acceptor (HBA). In physiological pH, this nitrogen can be protonated, potentially serving as a Positive Ionizable (PI) feature depending on the target pocket environment.

-

C3-Formyl Group (-CHO):

-

Oxygen: A secondary HBA.

-

Carbon: An electrophilic center often derivatized into hydrazones or Schiff bases in active analogs. In pharmacophore modeling, this region is often defined as a Hydrogen Bond Donor/Acceptor (HBD/HBA) vector depending on the derivative (e.g., hydrazones provide HBD via the -NH-).

-

-

Aromatic System (Rings A & B): Provides strong

stacking interactions (Ring Aromatic - RA) and Hydrophobic (HY) contacts.

Table 1: Physicochemical Profile for Modeling Setup

| Feature | Modeling Parameter | Criticality |

| N1 Atom | HBA (Vector length: 2.8 - 3.0 Å) | High (Kinase hinge binding) |

| Aromatic Rings | Hydrophobic / | High (Intercalation/Pocket fit) |

| C3-Substituent | HBD/HBA Mix (Variable) | Medium (Specificity determinant) |

| C2/C4 Positions | Steric Exclusion Volumes | High (Prevents clashes) |

Part 2: Computational Workflow (The Core)

This workflow integrates Ligand-Based Pharmacophore Generation with Structure-Based Refinement. This hybrid approach mitigates the risk of "hallucinating" features that are chemically valid but biologically irrelevant.

Workflow Visualization

The following diagram outlines the logical flow from dataset curation to model validation.

Caption: Figure 1. Integrated Pharmacophore Discovery Pipeline for Quinoline Derivatives.

Protocol: Step-by-Step

Step 1: Dataset Curation & Conformational Analysis

-

Curation: Select a training set of 15-20 compounds with a wide activity spread (e.g.,

ranging from 0.1 -

Conformational Search:

-

Method: Monte Carlo or Systematic Search.

-

Force Field: OPLS4 or MMFF94.

-

Constraint: Apply an energy window of 10-20 kcal/mol. Quinoline is rigid, but the C3-side chain is flexible. Crucial: Generate up to 100 conformers per molecule to ensure the bioactive conformation is sampled.

-

Step 2: Pharmacophore Hypothesis Generation (Ligand-Based)

Using software like Discovery Studio (Catalyst) or Schrödinger Phase :

-

Alignment: Rigid alignment on the quinoline bicyclic core.

-

Feature Selection:

-

Must-Have: Ring Aromatic (RA) on the benzene ring; HBA on N1.

-

Variable: HBD on the C3-hydrazone linker; Hydrophobic (HY) on distal phenyl rings (common in antitubercular analogs [2]).

-

-

Scoring: Rank hypotheses using the Survival Score (or Phase Score), which balances vector alignment with volume overlap.

Step 3: Structure-Based Refinement

To ensure the model is physically realistic, overlay the top ligand-based pharmacophore onto a crystal structure of a target (e.g., CDK2 for anticancer or MetAP1 for antileishmanial activity [3]).

-

Action: Add Exclusion Volumes (spheres representing the receptor wall) to the pharmacophore. This penalizes compounds that fit the features but clash with the protein backbone.

Part 3: Validation Protocol (Self-Validating System)

A pharmacophore model is only as good as its ability to discriminate actives from inactives. Do not rely solely on internal training set statistics (

The Decoy Protocol

-

Active Set: Your top 5 most potent quinoline-3-carbaldehyde derivatives.

-

Decoy Set: Generate 250-500 property-matched decoys using the DUD-E (Directory of Useful Decoys) methodology. Decoys must match the actives in Molecular Weight (MW) and LogP but differ in topology.

-

Screening: Screen the combined database (Actives + Decoys) against your pharmacophore.

Metrics for Success

Calculated the Goodness of Hit (GH) Score and Enrichment Factor (EF) .

Table 2: Validation Thresholds

| Metric | Formula / Definition | Passing Threshold |

| Enrichment Factor (1%) | > 10.0 | |

| ROC AUC | Area Under Receiver Operating Characteristic Curve | > 0.75 |

| GH Score | Penalizes false positives | > 0.60 |

Visualizing the Validated Model

The following diagram represents the consensus pharmacophore for bioactive quinoline-3-carbaldehyde derivatives (specifically antitubercular/anticancer analogs).

Caption: Figure 2. Consensus Pharmacophore Map with spatial constraints (Å) derived from bioactive analogs.

Part 4: Case Applications

Antitubercular Agents (M. tuberculosis)

Studies on ring-substituted quinoline-3-carbaldehydes have utilized 3D-QSAR (CoMFA/CoMSIA) .

-

Key Insight: A bulky hydrophobic group at position 4 (C4) and an electron-withdrawing group at the distal phenyl ring enhance activity [4].

-

Model Application: Use the pharmacophore to screen the ZINC15 database . Filter hits for

to ensure cell wall permeability (critical for Mycobacteria).

Anticancer Agents (CDK2 Inhibition)

For antiproliferative activity (MCF-7, K562 lines), the quinoline-3-carbaldehyde derivatives often act as ATP-competitive inhibitors.

-

Key Insight: The N1 nitrogen forms a conserved hydrogen bond with the hinge region of the kinase (e.g., Leu83 in CDK2) [5].

-

Model Application: The "Linker_HBD" feature in Figure 2 becomes critical here, often interacting with Asp86 or Glu81.

References

-

Synthesis, anti-tuberculosis activity, and 3D-QSAR study of ring-substituted-2/4-quinolinecarbaldehyde derivatives. Bioorganic & Medicinal Chemistry. Link

-

QSAR study on quinolinecarbaldehyde derivatives as potential anti-tubercular agents. Thai Journal of Pharmaceutical Sciences. Link

-

Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry. Link

-

3D-QSAR study of ring-substituted quinoline class of anti-tuberculosis agents. Bioorganic & Medicinal Chemistry. Link

-

Quinoline Derivative Green Synthesis: Unveiling Anticancer Potential through Synergistic Insights and Molecular Docking Analysis. Bentham Science. Link

Technical Guide: Solubility & Stability of 2,4-Dimethoxyquinoline-3-carbaldehyde

This guide provides an in-depth technical assessment of the solubility and stability profiles of 2,4-dimethoxyquinoline-3-carbaldehyde in Dimethyl Sulfoxide (DMSO) and Methanol. It is designed for medicinal chemists and formulation scientists requiring rigorous protocols for stock solution preparation and analytical method development.

Executive Summary

This compound is a functionalized heterocyclic building block often utilized in the synthesis of bioactive quinoline scaffolds. Its solubility profile is governed by the interplay between the planar, lipophilic quinoline core and the polar, hydrogen-bond-accepting methoxy and aldehyde substituents.

-

DMSO (Dimethyl Sulfoxide): The preferred solvent for high-concentration stock solutions (>10 mM) due to strong dipole-dipole interactions and lack of nucleophilic reactivity toward the aldehyde moiety under neutral conditions.

-

Methanol (MeOH): A viable solvent for dilutions and chromatographic mobile phases, but strictly limited by the thermodynamic equilibrium of hemiacetal formation . Long-term storage in methanol is chemically unstable for this specific aldehyde.

Physicochemical Profile & Theoretical Solubility

To understand the solubility behavior, we must first analyze the molecular descriptors that dictate solute-solvent interactions.

| Property | Value (Approx.) | Impact on Solubility |

| Molecular Weight | ~217.22 g/mol | Low MW favors solubility in organic solvents. |

| LogP (Predicted) | 2.0 – 2.5 | Moderately lipophilic; requires organic solvents (water poor). |

| H-Bond Donors | 0 | No protic hydrogens; relies on solvent to donate H-bonds. |

| H-Bond Acceptors | 4 (2 OMe, 1 CHO, 1 N) | Excellent interaction with polar protic solvents (MeOH). |

| Electronic Nature | Electron-rich Ring | The 2,4-dimethoxy pattern increases electron density, enhancing polarizability and solubility in polar aprotic solvents (DMSO). |

Structural Insight

The 3-carbaldehyde group is the critical functional handle. While it increases polarity, it renders the molecule susceptible to nucleophilic attack by protic solvents (solvolysis), a factor often overlooked in standard solubility screens.

Solvent Interaction Landscape

A. DMSO: The Universal Stock Solvent

Mechanism: DMSO acts as a polar aprotic Lewis base. The sulfoxide oxygen interacts strongly with the electron-deficient carbons of the quinoline ring and the carbonyl carbon of the aldehyde, while the methyl groups of DMSO interact with the lipophilic aromatic core via van der Waals forces.

-

Expected Solubility: High (> 50 mg/mL or > 200 mM).

-

Stability: Excellent at room temperature.

-

Caveat: DMSO is hygroscopic.[1][2] Accumulation of water (>10%) can cause the hydrophobic quinoline derivative to precipitate ("crash out") over time.

B. Methanol: The Crystallization & Dilution Solvent

Mechanism: Methanol is a polar protic solvent. It solvates the methoxy and aldehyde oxygens via hydrogen bonding.

-

Expected Solubility: Moderate to Good (10–30 mg/mL).

-

Stability Risk (Critical): In methanol, the C-3 aldehyde exists in equilibrium with its hemiacetal form. This reaction is reversible but complicates HPLC analysis (split peaks) and NMR interpretation (loss of -CHO signal).

Visualization: Solvation & Reactivity Pathways

The following diagram illustrates the distinct pathways in DMSO versus Methanol.

Figure 1: Comparative solvation pathways. Note the reversible chemical transformation in Methanol.

Experimental Protocols

Protocol A: Kinetic Solubility Determination (High Throughput)

Use this for rapid estimation during biological screening.

-

Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Check: Solution should be clear and slightly yellow. If turbid, sonicate for 30 seconds.

-

-

Precipitation: Aliquot 10 µL of DMSO stock into 490 µL of PBS (pH 7.4) or Methanol in a 96-well plate.

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

-

Analysis: Analyze filtrate via UV-Vis (approx. 250–350 nm absorption band) or LC-MS.

-

Calculation:

-

Protocol B: Thermodynamic Equilibrium Solubility (Gold Standard)

Use this for formulation and precise physicochemical characterization.

-

Saturation: Add excess solid this compound (approx. 20 mg) to 1 mL of solvent (DMSO or Methanol) in a glass vial.

-

Equilibration: Cap tightly (use PTFE-lined caps). Shake or stir at 25°C for 24–48 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

-

Note: Pre-saturate the filter with solvent to prevent adsorption losses.

-

-

Quantification: Dilute the supernatant 1:100 with Acetonitrile (NOT Methanol, to prevent peak splitting) and analyze via HPLC.

Visualization: Solubility Workflow

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Troubleshooting & Stability

The "Disappearing Proton" in NMR (Methanol-d4)

If you dissolve this compound in Methanol-d4 for NMR, the distinct aldehyde proton signal (~10 ppm) may decrease in intensity or disappear, replaced by a hemiacetal methine proton (~5-6 ppm).

-

Solution: Always use DMSO-d6 or CDCl3 for structural characterization of the aldehyde.

DMSO Freezing

Pure DMSO freezes at 19°C. If stored in a refrigerator, the stock solution will solidify.

-

Protocol: Thaw completely at room temperature and vortex vigorously before use. Partial thawing can lead to concentration gradients (cryoconcentration effect).

Water Absorption

DMSO is hygroscopic.[1] Absorption of atmospheric water can shift the solubility equilibrium, causing the compound to precipitate silently in the vial.

-

Prevention: Store DMSO stocks in small, single-use aliquots under nitrogen or argon gas. Use septa caps.

References

-

General Solubility of Quinoline Derivatives

-

Aldehyde Stability in Solvents

- Muscia, G. C., et al. "Synthesis and cytotoxic activity of novel quinoline-3-carbaldehyde derivatives." Bioorganic & Medicinal Chemistry Letters, 2011.

- Standard Solubility Protocols: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

Sources

Foreword: The Quinoline Scaffold as a Cornerstone in Oncology

An In-depth Technical Guide to the Anticancer Potential of Dimethoxyquinolines

The quinoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and versatile substitution patterns have enabled the development of a vast library of compounds with a wide array of pharmacological activities, including antimalarial, antibacterial, and, most notably, anticancer properties.[1][2][3] In the realm of oncology, quinoline derivatives have demonstrated remarkable efficacy through diverse mechanisms of action, such as inhibiting critical enzymes, intercalating with DNA, and disrupting the cellular machinery essential for tumor growth and proliferation.[3][4][5]

This guide focuses specifically on dimethoxyquinoline derivatives, a subclass that has garnered significant attention for its potent and often selective anticancer activities. The strategic placement of methoxy groups on the quinoline core profoundly influences the molecule's electronic properties and spatial conformation, enhancing its ability to interact with key oncogenic targets. We will explore the primary mechanisms through which these compounds exert their effects, delve into the structure-activity relationships that govern their potency, outline synthetic strategies for their creation, and provide detailed protocols for their preclinical evaluation.

Mechanisms of Action: Intercepting Oncogenic Signaling

Dimethoxyquinoline derivatives have emerged as potent anticancer agents by targeting several critical pathways involved in tumorigenesis and metastasis.[2][3] The primary mechanisms identified are kinase inhibition, topoisomerase poisoning, and disruption of microtubule dynamics.

Kinase Inhibition: Halting Proliferation and Angiogenesis

A significant number of dimethoxyquinoline-based compounds function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[6][7]

The 6,7-dimethoxyquinoline scaffold is a cornerstone of several potent inhibitors of receptor tyrosine kinases (RTKs) like c-Met (HGFR), VEGFR, and PDGFR.[1][6] These RTKs are pivotal in driving cell proliferation, survival, migration, and angiogenesis.[6][8][9]

-

c-Met Inhibition: The HGF/c-Met signaling pathway is a key driver in the development and metastasis of numerous cancers.[1][8] Several 4-anilino-6,7-dimethoxyquinoline derivatives have been developed as potent c-Met inhibitors.[1][8] By occupying the ATP-binding pocket of the c-Met kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[7][8] The approved multi-kinase inhibitor Cabozantinib , which features the 4-anilino-6,7-dimethoxyquinoline core, is a prime example of the clinical success of this strategy.[1][10][11]

-

VEGFR/PDGFR Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).[9] The 6,7-dimethoxyquinoline motif is also integral to multi-kinase inhibitors like Tivozanib and Cabozantinib, which target VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), thereby inhibiting tumor angiogenesis and progression.[1][6][10][11]

The causal logic behind using the 4-anilino-6,7-dimethoxyquinoline scaffold is its high affinity for the kinase hinge region, a critical component of the ATP-binding site.[6][7] The quinoline nitrogen forms a key hydrogen bond with the kinase hinge, while the dimethoxy groups and the substituted aniline moiety engage in additional interactions that enhance potency and selectivity.[7]

Topoisomerase I Inhibition: Inducing DNA Damage

DNA topoisomerases are essential enzymes that resolve topological stress in DNA during replication and transcription. Topoisomerase I (TOP1) inhibitors trap the enzyme-DNA covalent complex, leading to single-strand breaks that convert to lethal double-strand breaks upon collision with the replication fork.[3] A novel class of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been identified as potent TOP1 inhibitors.[3][12] These compounds stabilize the TOP1-DNA cleavage complex, effectively acting as TOP1 poisons and inducing cancer cell death.[3]

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, forming a key component of the cytoskeleton essential for cell division, motility, and intracellular transport.[13] Microtubule-targeting agents are among the most successful classes of anticancer drugs.[13] Certain quinoline derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine binding site at the interface of α- and β-tubulin.[13][14][15] This binding prevents the assembly of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[13][15]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of dimethoxyquinolines is highly dependent on their substitution patterns. SAR studies provide a rational basis for designing more effective and selective agents.

-

For Kinase Inhibitors (4-Anilino-6,7-dimethoxyquinolines):

-

C-4 Position: Substitution of the 4-chloro group with various anilino moieties is critical for activity. The nature and position of substituents on the aniline ring significantly influence potency against specific kinases.[7]

-

C-6, C-7 Positions: The 6,7-dimethoxy groups are highly favorable for activity, contributing to optimal binding within the ATP pocket of kinases like c-Met and VEGFR.[2][6]

-

Linker Moiety: In some designs, a linker between the quinoline core and another moiety (e.g., a benzimidazole) plays a crucial role in optimizing inhibitory potency.[8]

-

-

For Topoisomerase I Inhibitors (4-Alkoxy-2-aryl-6,7-dimethoxyquinolines):

-

C-4 Position: An alkoxy group is present. Studies have shown that a propyl linker (propoxy group) at this position confers greater potency compared to an ethyl linker (ethoxy group).[3]

-

C-2 Position: A substituted aryl (phenyl) group is crucial. The specific substituent on the phenyl ring (e.g., p-chlorophenyl) can significantly impact activity.[3]

-

-

For Tubulin Inhibitors:

-

Core Scaffold: The quinoline serves as a key structural motif.[13]

-

Substituents: The presence of dimethoxy or trimethoxy-substituted phenyl rings, often part of a chalcone or related structure attached to the quinoline, is important for mimicking the trimethoxyphenyl group of colchicine, which anchors the molecule in the binding site.[13]

-

Data Summary: Bioactivity of Lead Dimethoxyquinoline Compounds

| Compound ID | Target(s) | Assay | IC₅₀ / GI₅₀ | Cancer Cell Line(s) / Panel | Reference |

| 12n | c-Met Kinase | Kinase Assay | 0.030 µM | - | [8] |

| (Antiproliferative) | MTT Assay | 6.1 µM | MCF-7 (Breast) | [8] | |

| (Antiproliferative) | MTT Assay | 7.3 µM | A549 (Lung) | [8] | |

| 14m | Topoisomerase I | NCI-60 Panel | 1.26 µM (Mean) | 60 Cell Lines | [3] |

| (Antiproliferative) | NCI-60 Panel | 0.116 µM | LOX IMVI (Melanoma) | [3] | |

| (Antiproliferative) | NCI-60 Panel | 0.133 µM | SR (Leukemia) | [3] | |

| 4c | Tubulin Polymerization | Polymerization Assay | 17 µM | - | [13][15] |

| (Antiproliferative) | NCI-60 Panel | Potent (nM range) | Broad Spectrum | [13] |

Synthetic Strategies: Building the Core Scaffold

The versatile 4-chloro-6,7-dimethoxyquinoline is a pivotal intermediate for synthesizing many biologically active derivatives, particularly kinase inhibitors.[1][10] A common and reliable synthetic route begins with 3,4-dimethoxy acetophenone.[1][11]

The choice of this multi-step synthesis is driven by the availability of starting materials and the high yields typically achieved at each step. The final chlorination step provides a reactive "handle" at the C-4 position, allowing for facile nucleophilic substitution with a wide variety of amines (like substituted anilines) to rapidly generate a library of derivatives for SAR studies.[1]

Experimental Protocols for Preclinical Evaluation

A hierarchical and self-validating workflow is essential for evaluating the anticancer potential of novel dimethoxyquinoline derivatives. This process begins with broad cytotoxicity screening and progressively narrows down to specific mechanism-of-action studies.

In Vitro Cytotoxicity Screening (MTT Assay)

This initial assay determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀ or GI₅₀). It is a robust, high-throughput method for initial screening against a panel of cancer cell lines.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Addition: Prepare serial dilutions of the test dimethoxyquinoline derivative in culture medium. Add these dilutions to the wells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a defined period (typically 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[8]

-

MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 2.5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Kinase Inhibition Assay (Caliper Mobility Shift Assay)

For compounds designed as kinase inhibitors, this assay directly measures their ability to inhibit the enzymatic activity of a target kinase (e.g., c-Met, VEGFR-2).[1]

Methodology:

-

Reaction Preparation: In a suitable assay plate, prepare a reaction mixture containing the purified target kinase enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase reaction buffer.[1]

-

Compound Addition: Add the dimethoxyquinoline derivative at various concentrations to the reaction mixture.[1]

-

Kinase Reaction: Initiate the reaction and incubate at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7] The kinase will phosphorylate the substrate.

-

Separation and Detection: The Caliper microfluidic system separates the phosphorylated product from the non-phosphorylated substrate based on differences in charge and size.[1]

-

Analysis: Quantify the fluorescence of the substrate and product peaks. Calculate the percentage of inhibition based on the ratio of product to substrate and determine the IC₅₀ value.[1]

Cell Cycle Analysis by Flow Cytometry

This protocol determines if a compound induces cell cycle arrest, a common outcome of tubulin inhibition or DNA damage.

Methodology:

-

Cell Treatment: Treat cancer cells (e.g., MDA-MB-231) with the test compound at its IC₅₀ concentration for 24-48 hours. Include vehicle-treated cells as a control.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.

-

Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[13]

Conclusion and Future Outlook

Dimethoxyquinoline derivatives represent a highly promising and versatile scaffold for the development of novel anticancer therapeutics.[2][3] Their demonstrated ability to potently inhibit key oncogenic drivers—including receptor tyrosine kinases, topoisomerases, and tubulin—underscores their significant potential. The 6,7-dimethoxy substitution pattern, in particular, is a recurring motif in successful kinase inhibitors, highlighting its importance for drug-target interactions.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic index. The development of dual-target inhibitors, such as those that concurrently inhibit kinase signaling and angiogenesis, may provide a synergistic approach to overcoming drug resistance. As our understanding of cancer biology deepens, the rational design of new dimethoxyquinoline derivatives, guided by robust SAR and computational modeling, will continue to yield promising candidates for clinical development.

References

-

Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]

-

Li, X., et al. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1244-1252. [Link]

-

LookChem. (n.d.). 4-CHLORO-6,7-DIMETHOXYQUINOLINE. LookChem. [Link]

-

Batra, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1549-1581. [Link]

-

Sravanthi, K., & Manju, S. L. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 116-123. [Link]

-

Gamal-Eldeen, A. M., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2026). First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents. Journal of Medicinal Chemistry. [Link]

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed. [Link]

-

Abdel-Aziem, A., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 13(10), 1221-1241. [Link]

- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Wang, L., et al. (2021). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. Journal of Medicinal Chemistry, 64(15), 11216-11240. [Link]

-

Alagarsamy, V., et al. (2022). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry, 15(11), 104168. [Link]

-

Zhou, J., et al. (2014). Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(11), 3247-3255. [Link]

-

Abdel-Aziem, A., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lookchem.com [lookchem.com]

- 11. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 12. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Strategic SAR Profiling of 2,4-Disubstituted Quinolines

The following technical guide details the Structure-Activity Relationship (SAR) of 2,4-disubstituted quinolines. It is designed for medicinal chemists and drug discovery scientists, focusing on synthetic accessibility, mechanistic grounding, and therapeutic profiling.

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA gyrase, topoisomerases, and protein kinases. While the 4-aminoquinoline class (e.g., Chloroquine) is historically significant, 2,4-disubstituted quinolines represent a more evolved pharmacophore. This substitution pattern allows for the independent tuning of lipophilicity (C2) and electronic binding affinity (C4), creating a "bifunctional" scaffold capable of overcoming resistance mechanisms in malaria, tuberculosis, and cancer.

This guide analyzes the chemical reactivity governing the access to these derivatives and maps the specific structural modifications required for distinct therapeutic indications.

Chemical Accessibility & Reactivity Logic

To perform robust SAR studies, one must first establish a modular synthetic route. The most versatile entry point is 2,4-dichloroquinoline , which serves as a divergent intermediate.

The Reactivity Differential (Regioselectivity)

A critical, self-validating feature of 2,4-dichloroquinoline is the reactivity difference between the C4 and C2 positions.

-

Position C4: Highly electrophilic. The nitrogen atom of the quinoline ring exerts a strong electron-withdrawing effect (via resonance and induction), making C4 highly susceptible to Nucleophilic Aromatic Substitution (

). -

Position C2: Less reactive than C4 but more reactive than a standard chlorobenzene. It typically requires forcing conditions or transition-metal catalysis (e.g., Suzuki-Miyaura coupling) after the C4 position has been derivatized.

This differential allows for a sequential functionalization strategy :

-

Step 1 (

): Introduction of amine/nucleophile at C4. -

Step 2 (Coupling): Introduction of aryl/heteroaryl groups at C2 via Palladium-catalyzed cross-coupling.

Visualization: Regioselective Synthesis Workflow

The following diagram illustrates the logical flow for accessing diverse 2,4-disubstituted libraries.

Figure 1: Sequential functionalization logic exploiting the reactivity differential of 2,4-dichloroquinoline.

Therapeutic SAR Deep Dive

The utility of the 2,4-disubstituted scaffold varies significantly by indication. Below is a breakdown of the structural requirements for key therapeutic areas.

Antimalarial Activity[1][2][3][4][5]

-

Core Requirement: A basic amine side chain at C4 is non-negotiable for accumulation in the parasite's acidic digestive vacuole (pH trapping).

-

C2 Modulation:

-

Lipophilicity: Substitution at C2 with lipophilic groups (e.g., phenyl, trifluoromethyl) increases logP, facilitating membrane permeability.

-

Resistance Breaking: Bulky aryl groups at C2 can sterically hinder the efflux pumps (e.g., PfCRT) responsible for chloroquine resistance [1].

-

-

SAR Trend: 2-Aryl-4-aminoquinolines often show superior activity against resistant strains (e.g., K1, W2) compared to simple 4-aminoquinolines.

Anticancer Activity (Kinase Inhibition)

-

Target Binding: Many derivatives act as ATP-competitive inhibitors of kinases (e.g., EGFR, VEGFR).

-

C4 Substitution: Anilino groups are preferred over aliphatic amines. The aromatic ring at C4 often engages in

stacking within the ATP binding pocket. -

C2 Substitution: Heterocycles (e.g., pyridine, furan) or substituted phenyl rings at C2 provide additional hydrogen bonding interactions with the hinge region of the kinase [2].

-

Electronic Effects: Electron-withdrawing groups (Cl, F) on the C2-phenyl ring often enhance metabolic stability and potency.

Antitubercular Activity[6][7]

-

Pharmacophore: 2,4-Disubstituted quinolines targeting Mycobacterium tuberculosis often feature hydrazone or carboxamide linkers.

-

C4 Substitution: A carboxamide moiety (

) at C4 is a common feature in potent analogs. -

C2 Substitution: Hydrazine-derived substituents or bulky alkyl/aryl groups contribute to inhibition of ATP synthase or cell wall biosynthesis [3].

Summary of SAR Trends

| Feature | Antimalarial | Anticancer | Antitubercular |

| C4 Substituent | Aliphatic diamine (e.g., N,N-diethyl-1,4-pentanediamine) | Aromatic amine (Aniline) or Heterocycle | Carboxamide or Hydrazide |

| C2 Substituent | Lipophilic Aryl / CF3 | Heterocycle (Pyridine/Furan) | Hydrazine / Bulky Alkyl |

| Key Mechanism | Heme polymerization inhibition (Hemozoin) | Kinase Inhibition (ATP competitive) | ATP Synthase / Cell Wall |

| LogP Goal | High (Membrane crossing + Vacuole trapping) | Moderate (Bioavailability) | High (Mycolic acid penetration) |

Experimental Protocol: Synthesis of a 2-Aryl-4-Aminoquinoline

Objective: Synthesize N-(3-(dimethylamino)propyl)-2-phenylquinolin-4-amine as a representative antimalarial/anticancer hybrid probe.

Reagents: 2,4-Dichloroquinoline, 3-(Dimethylamino)-1-propylamine, Phenylboronic acid,

Step 1: Regioselective at C4

-

Setup: In a 50 mL round-bottom flask, dissolve 2,4-dichloroquinoline (1.0 eq, 5 mmol) in Ethanol (20 mL).

-

Addition: Add 3-(Dimethylamino)-1-propylamine (1.2 eq, 6 mmol) and Triethylamine (2.0 eq).

-

Reaction: Reflux the mixture at 80°C for 4–6 hours.

-

Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (high

) should disappear, replaced by a lower

-

-

Workup: Evaporate ethanol. Dissolve residue in DCM, wash with water (

) and brine. Dry over

Step 2: Suzuki-Miyaura Coupling at C2

-

Setup: Dissolve the Step 1 product (1.0 eq) in Toluene:Ethanol (2:1 ratio, 15 mL).

-

Catalyst: Add Phenylboronic acid (1.2 eq) and 2M aqueous

(3.0 eq). Degas the solution with nitrogen for 10 minutes. -

Initiation: Add

(5 mol%). -

Reaction: Heat to reflux (90–100°C) under nitrogen atmosphere for 12 hours.

-

Mechanistic Note: The oxidative addition of Pd(0) occurs at the C2-Cl bond, which is now the most reactive electrophilic site remaining.

-

-

Purification: Filter through a Celite pad. Concentrate filtrate and purify via column chromatography (Silica gel, DCM:MeOH gradient).

Mechanism of Action & Signaling Pathways

The following diagram visualizes the dual-pathway potential of these derivatives, distinguishing between cytoplasmic kinase inhibition (Cancer) and vacuolar accumulation (Malaria).

Figure 2: Dual mechanistic pathways: Kinase inhibition in cancer cells vs. Heme detoxification inhibition in Plasmodium.

References

-

Ilango, K., et al. (2015).[3][4] "Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines." Austin Journal of Analytical and Pharmaceutical Chemistry.

-

Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry.

-

Nayyar, A., & Jain, R. (2008). "Synthesis and anti-tuberculosis activity of 2,4-disubstituted quinolines." Indian Journal of Chemistry.

-

Musiol, R. (2017). "Structure-activity relationship of quinoline derivatives." Current Pharmaceutical Design.

-

Kouznetsov, V. V., et al. (2017). "Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity."[5] New Journal of Chemistry.

Sources

- 1. Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents [austinpublishinggroup.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of 2,4-Dimethoxyquinoline-3-carbaldehyde via Vilsmeier-Haack Methodology

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 2,4-dimethoxyquinoline-3-carbaldehyde . While direct formylation of dimethoxyquinolines is chemically feasible, it is often plagued by low yields and demethylation side reactions caused by the Lewis acidic nature of phosphoryl chloride (POCl

Therefore, this guide recommends the Meth-Cohn Vilsmeier-Haack approach , which utilizes a "chlorination-formylation" cascade to generate a versatile 2,4-dichloroquinoline-3-carbaldehyde intermediate. This intermediate subsequently undergoes a double Nucleophilic Aromatic Substitution (

Retrosynthetic Strategy

The design of this synthesis relies on the latent reactivity of the quinoline scaffold. The 2- and 4-positions of the quinoline ring are susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing formyl group at the 3-position.

-

Target Molecule: this compound

-

Key Intermediate: 2,4-Dichloroquinoline-3-carbaldehyde

-

Starting Material: 2,4-Dihydroxyquinoline (or

-phenylmalonamide)

Strategic Advantages:

-

Divergent Intermediate: The dichloro-aldehyde is a "platform chemical" that allows for the synthesis of various derivatives (e.g., diamino, dithio, or mixed substituents) from a single batch.

-

Avoidance of Demethylation: By introducing the methoxy groups after the harsh Vilsmeier conditions, we eliminate the risk of ether cleavage by POCl

.

Reaction Mechanism & Pathway[1][2][3]

The synthesis proceeds via two distinct mechanistic phases: the Vilsmeier-Haack Formylation/Chlorination and the

Phase 1: Vilsmeier-Haack Chlorination-Formylation

The reaction utilizes DMF and POCl

-

Reagent Formation: DMF reacts with POCl

to form the chloroiminium salt.[1] -

Electrophilic Attack: The electron-rich enol form of 2,4-dihydroxyquinoline attacks the electrophile.

-

Chlorination: The byproduct species (dichlorophosphate anions) convert the hydroxyl/keto groups into chloro substituents via an addition-elimination mechanism, driven by the formation of the strong P=O bond.

Phase 2: Nucleophilic Aromatic Substitution ( )

The 2- and 4-chloro substituents are activated by the ring nitrogen and the electron-withdrawing aldehyde group at C3. Methoxide ions displace these chlorides via a Meisenheimer complex intermediate.

Figure 1: Synthetic pathway from 2,4-dihydroxyquinoline to the dimethoxy target.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloroquinoline-3-carbaldehyde

Safety Note: POCl

Materials:

-

2,4-Dihydroxyquinoline (1.0 eq)

-

Phosphoryl chloride (POCl

) (6.0 - 8.0 eq) - -Dimethylformamide (DMF) (3.0 eq)

-

Dichloromethane (DCM) or Chloroform (for extraction)[2]

-

Ice water (for quenching)[3]

Procedure:

-

Vilsmeier Reagent Preparation: In a dry round-bottom flask equipped with a drying tube (CaCl

), cool dry DMF (3.0 eq) to 0°C using an ice bath. -

Addition: Add POCl

(6-8 eq) dropwise with stirring, maintaining the temperature below 5°C. A white/yellowish semi-solid (Vilsmeier salt) will form. Stir for 30 minutes. -

Substrate Addition: Add 2,4-dihydroxyquinoline (1.0 eq) in small portions to the Vilsmeier reagent.

-

Reaction: Remove the ice bath and heat the mixture to 80–90°C for 4–6 hours. The mixture will turn into a clear, dark solution.

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring.

-

Caution: Exothermic hydrolysis of excess POCl

occurs.

-

-

Isolation: Stir the aqueous suspension for 30 minutes. The product, 2,4-dichloroquinoline-3-carbaldehyde , will precipitate as a pale yellow solid.[4]

-

Purification: Filter the solid, wash copiously with water to remove acid, and dry. Recrystallize from ethyl acetate or ethanol if necessary.

Step 2: Synthesis of this compound

Materials:

-

2,4-Dichloroquinoline-3-carbaldehyde (from Step 1)

-

Sodium Methoxide (NaOMe) (2.5 - 3.0 eq)

-

Note: Can be prepared in situ by dissolving Na metal in dry Methanol.

-

-

Anhydrous Methanol (Solvent)

Procedure:

-

Dissolution: Dissolve 2,4-dichloroquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol (10-15 volumes).

-

Reagent Addition: Add Sodium Methoxide (2.5 eq) slowly to the solution at room temperature.

-

Stoichiometry Check: 2.0 eq is required for substitution; 0.5 eq excess ensures completion.

-

-

Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material spot (higher

) should disappear. -

Work-up: Cool the mixture to room temperature. Pour into ice water (5 volumes).

-

Isolation: The product may precipitate.[5][6][7] If so, filter and wash with water.[5][6] If an oil forms or precipitation is incomplete, extract with DCM (3x), dry over MgSO

, and concentrate in vacuo. -

Purification: Recrystallize from Methanol or Ethanol.

Quantitative Data Summary

| Parameter | Step 1 (Dichloro) | Step 2 (Dimethoxy) |

| Limiting Reagent | 2,4-Dihydroxyquinoline | 2,4-Dichloroquinoline-3-CHO |

| Reagent Stoichiometry | POCl | NaOMe (2.5 eq) |

| Temperature | 80–90°C | 65°C (Reflux) |

| Time | 4–6 Hours | 2–4 Hours |

| Typical Yield | 75% | 85–90% |

| Key Spectroscopic Feature | IR: ~1690 cm |

Troubleshooting & Optimization

Issue: Incomplete Chlorination (Step 1)

-

Symptom: Presence of -OH peaks in IR (broad band 3200-3400 cm

) or insolubility in organic solvents. -

Cause: Insufficient POCl

or reaction temperature too low. -

Solution: Ensure temperature reaches 90°C. Increase POCl

to 10 eq if necessary.

Issue: Mono-substitution (Step 2)

-

Symptom: Mass spectrum shows M+2 peak pattern characteristic of one Chlorine atom.

-

Cause: Insufficient NaOMe or reaction time too short. The 4-position is typically more reactive; the 2-position may require longer reflux.

-

Solution: Increase NaOMe to 3.0 eq and extend reflux time. Ensure Methanol is anhydrous to prevent hydrolysis back to the quinolone.

Issue: "Oiling Out" during Quench

-

Solution: If the product oils out during the ice quench in Step 1, extract with Chloroform, wash with NaHCO

, dry, and evaporate. The solid usually forms upon trituration with cold ethanol.

References

-

BenchChem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Retrieved from

- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from

-

Parmar, N. J., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles. RSC Advances. Retrieved from

-

Abdel-Wahab, B. F., et al. (2012).[8] 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(1), 211-276.[9][10] Retrieved from

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. RU2217423C2 - Method for preparing quinoline carbaldehyde - Google Patents [patents.google.com]

- 3. growingscience.com [growingscience.com]

- 4. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Regioselective Formylation of 2,4-Dimethoxyquinoline via Directed Ortho-Lithiation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Synthesis of Kv1.3 channel blockers and furoquinoline alkaloid precursors.

Strategic Rationale & Mechanistic Insights

The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery. Specifically, 2,4-dimethoxyquinoline-3-carbaldehyde is a critical intermediate in the synthesis of furoquinoline alkaloids (e.g., dictamnine)[1] and phenoxyalkoxypsoralen-type blockers targeting the lymphocyte potassium channel Kv1.3, which are investigated for autoimmune disease therapies[2].

Formylating the C3 position of 2,4-dimethoxyquinoline presents a unique synthetic challenge. While classical electrophilic aromatic substitutions like the Vilsmeier-Haack (VH) reaction are commonly used for electron-rich heterocycles[3], applying VH conditions (POCl₃/DMF) to 2,4-dimethoxyquinoline often results in competitive demethylation or chlorination at the C2 and C4 positions. The methoxy groups can act as leaving groups under strongly acidic/electrophilic conditions, leading to complex mixtures and degraded yields[4].

To bypass these limitations, Directed Ortho-Metalation (DoM) is the preferred methodology[2]. By utilizing n-butyllithium (n-BuLi), the two methoxy groups at C2 and C4 synergistically coordinate the lithium cation. This chelation effect tightly directs the basic butyl anion to deprotonate exclusively at the C3 position. Subsequent trapping of the 3-lithio intermediate with anhydrous N,N-Dimethylformamide (DMF) yields the desired 3-carbaldehyde with >95% regioselectivity and preserves the integrity of the methoxy ethers[5].

Comparative Methodology